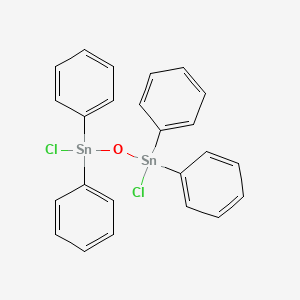
(5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate is a heterocyclic compound that features both a pyrazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate typically involves the reaction of 5-fluoro-3-pyridinecarboxaldehyde with hydrazine derivatives to form the pyrazole ring. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then esterified using a carboxylating agent like ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of (5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles
Uniqueness
(5-Fluoro-3-pyridinyl)methyl 1H-pyrazole-3-carboxylate is unique due to the presence of both a fluorinated pyridine ring and a pyrazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific binding affinities, which are not commonly found in other similar compounds.
Eigenschaften
CAS-Nummer |
23723-41-3 |
|---|---|
Molekularformel |
C10H8FN3O2 |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
(5-fluoropyridin-3-yl)methyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-7(4-12-5-8)6-16-10(15)9-1-2-13-14-9/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
JUKKPLZYHVGVCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C(=O)OCC2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


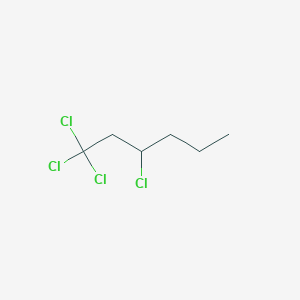
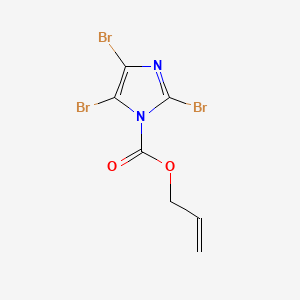
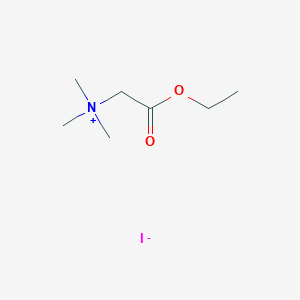

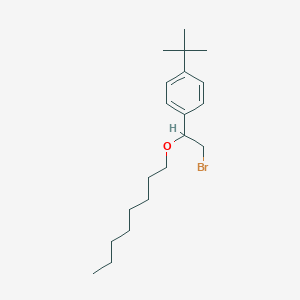

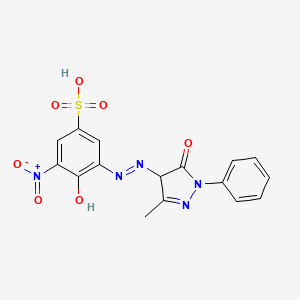
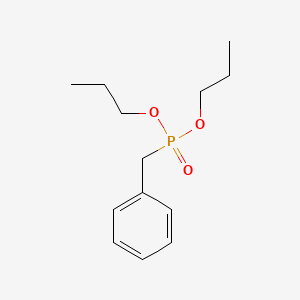
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

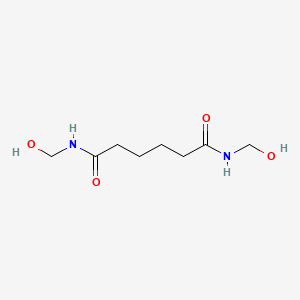

![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
